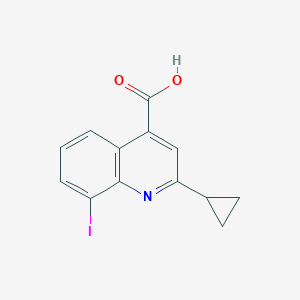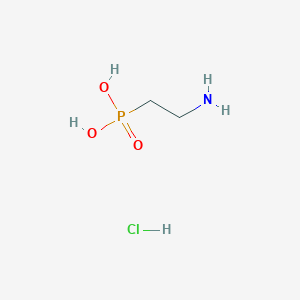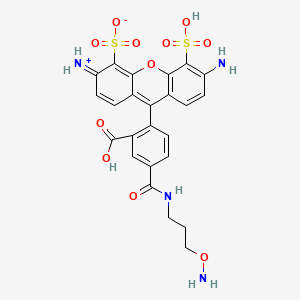
tert-Butyl (2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the code “MFCD33401690” is a chemical entity with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of the compound “MFCD33401690” involves a series of synthetic routes that are meticulously designed to ensure high yield and purity. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Conditions: The reaction conditions, including temperature, pressure, and solvent, are optimized to facilitate the formation of the desired product. Common solvents used in the synthesis include dichloromethane, ethanol, and water.
Catalysts and Reagents: Catalysts and reagents such as palladium on carbon, sodium borohydride, and hydrochloric acid are employed to drive the reaction to completion and enhance the yield of the product.
Industrial Production Methods
For industrial-scale production, the synthesis of “MFCD33401690” is carried out in large reactors with precise control over reaction parameters. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities to meet demand. The industrial production methods also incorporate purification steps such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “MFCD33401690” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving agents like lithium aluminum hydride or sodium borohydride result in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Reaction Conditions: Controlled temperature, pressure, and pH to optimize reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “MFCD33401690”, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
The compound “MFCD33401690” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of “MFCD33401690” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic targets.
Eigenschaften
Molekularformel |
C11H26N4O2 |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]carbamate |
InChI |
InChI=1S/C11H26N4O2/c1-11(2,3)17-10(16)15-9-8-14-7-6-13-5-4-12/h13-14H,4-9,12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
UCBOXEDDDOUTSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)



![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)

